molecular formula C9H18N2O B7454273 2-(Azepan-1-yl)propanamide

2-(Azepan-1-yl)propanamide

Cat. No.: B7454273
M. Wt: 170.25 g/mol
InChI Key: VIZKWUMQPUMZJZ-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)propanamide is an organic compound that belongs to the class of amides It features a seven-membered azepane ring attached to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)propanamide typically involves the reaction of azepane with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of 2-(Azepan-1-yl)propanamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides or other functionalized derivatives.

Scientific Research Applications

2-(Azepan-1-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(Azepan-1-yl)ethyl methacrylate: Similar in structure but contains a methacrylate group instead of a propanamide group.

    (2-Azepan-1-yl-2-phenylethyl)amine: Features a phenylethyl group attached to the azepane ring.

    2-(Azepan-1-yl)-N-(4-cyanophenyl)propanamide: Contains a cyanophenyl group, adding different chemical properties.

Uniqueness

2-(Azepan-1-yl)propanamide is unique due to its specific combination of the azepane ring and propanamide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of novel compounds and the exploration of new biological activities.

Properties

IUPAC Name

2-(azepan-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(9(10)12)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZKWUMQPUMZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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